molecular formula C16H12Cl2N8O2S B10925580 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10925580
M. Wt: 451.3 g/mol
InChI Key: PPEPCCINZZPOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine: is a complex organic compound that features a unique combination of functional groups, including pyrazole, thiadiazole, and nitrobenzyl moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and thiadiazole structures, followed by the introduction of the dichlorobenzyl and nitropyrazolyl groups. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine include other pyrazole and thiadiazole derivatives, such as:

  • N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
  • N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-1,3,4-thiadiazol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12Cl2N8O2S

Molecular Weight

451.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[(4-nitropyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H12Cl2N8O2S/c17-12-2-1-3-13(18)11(12)8-24-5-4-14(23-24)20-16-22-21-15(29-16)9-25-7-10(6-19-25)26(27)28/h1-7H,8-9H2,(H,20,22,23)

InChI Key

PPEPCCINZZPOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=C(C=N4)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.